Cas no 97187-32-1 (Oxepino[2,3-b][1,4]benzodioxin-5(2H)-one,decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, [2R-(2a,5ab,6ab,7b,8b,9b,10a,10aa,11ab)]- (9CI))

Oxepino[2,3-b][1,4]benzodioxin-5(2H)-one,decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, [2R-(2a,5ab,6ab,7b,8b,9b,10a,10aa,11ab)]- (9CI) structure
97187-32-1 structure
Product Name:Oxepino[2,3-b][1,4]benzodioxin-5(2H)-one,decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, [2R-(2a,5ab,6ab,7b,8b,9b,10a,10aa,11ab)]- (9CI)
CAS-nummer:97187-32-1
MF:C15H26N2O7
MW:346.376144886017
CID:805672
PubChem ID:3035679
Update Time:2025-04-19

Oxepino[2,3-b][1,4]benzodioxin-5(2H)-one,decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, [2R-(2a,5ab,6ab,7b,8b,9b,10a,10aa,11ab)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Oxepino[2,3-b][1,4]benzodioxin-5(2H)-one,decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, [2R-(2a,5ab,6ab,7b,8b,9b,10a,10aa,11ab)]- (9CI)
    • (2R,5aR,6aR,7S,8S,9R,10S,10aR,11aS)-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-2,3,4,6a,7,8,9,10,10a,11a-decahydrobenzo[1,2][1,4]dioxino[3,4-c]oxepin-5-one
    • homospectinomycin
    • Oxepino[2,3-b][1,4]benzodioxin-5(2H)-one,decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, [2R-(2a,5ab,6ab,7b,8b,9
    • D5YLV6TMN4
    • Oxepino(2,3-b)(1,4)benzodioxin-5(2H)-one, decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, (2R-(2alpha,5abeta,6abeta,7beta,8beta,9beta,10alpha,10aalpha,11beta))-
    • DTXSID70242758
    • (1R,3R,4S,5S,6R,7S,8R,10S,12R)-1,5,7-trihydroxy-12-methyl-4,6-bis(methylamino)-2,9,11-trioxatricyclo[8.5.0.03,8]pentadecan-15-one
    • Oxepino[2,3-b][1,4]benzodioxin-5(2H)-one, decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, [2R-(2alpha,5abeta,6abeta,7beta,8beta,9beta,10alpha,10aalpha,11abeta)]-
    • 97187-32-1
    • Inchi: 1S/C15H26N2O7/c1-6-4-5-7(18)15(21)14(22-6)23-13-11(20)8(16-2)10(19)9(17-3)12(13)24-15/h6,8-14,16-17,19-21H,4-5H2,1-3H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1
    • InChI-sleutel: QUCDOQYZEHOJNX-XLBYJKOOSA-N
    • LACHT: O1[C@]2(C(CC[C@@H](C)O[C@H]2O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H]([C@@H]12)NC)O)NC)O)=O)O

Berekende eigenschappen

  • Exacte massa: 346.174
  • Monoisotopische massa: 346.174
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 492
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: -2.7
  • Topologisch pooloppervlak: 130Ų

Experimentele eigenschappen

  • Dichtheid: 1.39
  • Kookpunt: 592.5°Cat760mmHg
  • Vlampunt: 312.1°C
  • Brekindex: 1.579

Oxepino[2,3-b][1,4]benzodioxin-5(2H)-one,decahydro-5a,8,10-trihydroxy-2-methyl-7,9-bis(methylamino)-, [2R-(2a,5ab,6ab,7b,8b,9b,10a,10aa,11ab)]- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.